Cas no 6734-92-5 (chitohexaose)
chitohexaose Chemical and Physical Properties
Names and Identifiers
-
- chitohexaose
- LogP
- N,N',N'',N''',N'''',N'''''-Hexaacetyl chitohexaose
- 6734-92-5
- DTXSID70217688
- (2R,3S,4R,5R,6R)-5-amino-6-[[(2R,3S,4R,5R,6S)-5-amino-6-[(2S,3R,4R,5S,6R)-3-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol
- D-Glucopyranose, O-2-amino-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-amino-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-amino-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-amino-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-amino-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-amino-2-deoxy-
-
- Inchi: 1S/C36H68N6O25/c37-13-24(53)19(48)7(1-43)58-31(13)57-6-12-28(64-32-14(38)25(54)20(49)8(2-44)59-32)30(66-34-16(40)27(56)22(51)10(4-46)61-34)18(42)36(63-12)67-35-17(41)29(23(52)11(5-47)62-35)65-33-15(39)26(55)21(50)9(3-45)60-33/h7-36,43-56H,1-6,37-42H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+/m1/s1
- InChI Key: BKESYGFNPLIPQF-GXRNKMMISA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)N)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)N)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)N)N)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)N)N
Computed Properties
- Exact Mass: 984.423412
- Monoisotopic Mass: 984.423412
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 20
- Hydrogen Bond Acceptor Count: 31
- Heavy Atom Count: 67
- Rotatable Bond Count: 16
- Complexity: 1530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 30
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 541
- XLogP3: -12.6
Experimental Properties
- Density: 1.73
- Boiling Point: 1267.1°C at 760 mmHg
- Flash Point: 720.1°C
- Refractive Index: 1.696
chitohexaose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Biosynth | GAA73492-5 mg |
Chitin oligosaccharides dp6 / chitinhexaose |
6734-92-5 | 5mg |
$145.00 | 2023-01-04 | ||
| Biosynth | GAA73492-10 mg |
Chitin oligosaccharides dp6 / chitinhexaose |
6734-92-5 | 10mg |
$232.00 | 2023-01-04 | ||
| Biosynth | GAA73492-25 mg |
Chitin oligosaccharides dp6 / chitinhexaose |
6734-92-5 | 25mg |
$435.00 | 2023-01-04 | ||
| Biosynth | GAA73492-50 mg |
Chitin oligosaccharides dp6 / chitinhexaose |
6734-92-5 | 50mg |
$696.00 | 2023-01-04 | ||
| Biosynth | GAA73492-100 mg |
Chitin oligosaccharides dp6 / chitinhexaose |
6734-92-5 | 100MG |
$1,114.00 | 2023-01-04 |
chitohexaose Related Literature
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on chitohexaose
Chitohexaose: A Comprehensive Overview
Chitohexaose, also known as CAS No. 6734-92-5, is a linear polysaccharide composed of six units of N-acetylglucosamine (NAG) linked by β-(1→4) glycosidic bonds. It is a derivative of chitin, which is one of the most abundant natural polymers on Earth, found in the exoskeletons of arthropods and the cell walls of fungi. The chemical structure of chitohexaose makes it a valuable compound in various fields, including biotechnology, pharmaceuticals, and food science.
The synthesis of chitohexaose involves the controlled depolymerization of chitin using enzymatic or chemical methods. Recent advancements in enzymatic hydrolysis have enabled the production of high-purity chitohexaose, which is essential for its application in sensitive biological systems. Researchers have also explored the use of recombinant enzymes to enhance the efficiency and specificity of chitin hydrolysis, leading to a more sustainable and cost-effective production process.
In the field of biotechnology, chitohexaose has gained attention for its potential as a substrate in fermentation processes. Studies have shown that certain microorganisms can utilize chitohexaose as a carbon source, producing valuable metabolites such as polyhydroxyalkanoates (PHAs), which are biodegradable plastics. This application aligns with the global push toward sustainable materials and circular economy practices.
The pharmaceutical industry has also embraced chitohexaose for its unique properties. It has been investigated as a carrier for drug delivery systems due to its biocompatibility and ability to enhance drug stability. Recent research has focused on modifying chitohexaose to improve its solubility and bioavailability, making it suitable for targeted drug delivery applications. For instance, researchers have successfully conjugated anticancer drugs to chitohexaose, demonstrating enhanced efficacy in vitro and in vivo models.
In food science, chitohexaose is being explored as a functional ingredient with potential health benefits. Studies suggest that it may exhibit prebiotic properties by promoting the growth of beneficial gut microbiota. Additionally, its ability to form films and gels makes it a promising candidate for developing edible coatings that extend shelf life and improve food safety.
The environmental applications of chitohexaose strong are equally compelling. It has been used as a flocculant in water treatment processes, effectively removing suspended particles and heavy metals from aqueous solutions. Recent studies have optimized the conditions for using < strong >chitohexaose< / strong > in wastewater treatment, highlighting its potential as an eco-friendly alternative to conventional chemical treatments.
In conclusion, < strong >chitohexaose< / strong > (CAS No. 6734-92-5) is a versatile compound with applications spanning multiple industries. Its unique chemical structure and biocompatibility make it an attractive candidate for innovative solutions in biotechnology, pharmaceuticals, food science, and environmental remediation. As research continues to uncover new functionalities and applications, the significance of this natural polymer is expected to grow further.
6734-92-5 (chitohexaose) Related Products
- 4696-76-8(Bekanamycin)
- 148411-57-8(Chitosan oligosaccharide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)